Ethyl sorbate
Overview
Description
Ethyl sorbate, also known as ethyl 2,4-hexadienoate, is a compound that has been studied for its potential in various chemical processes. It is closely related to methyl sorbate and is used in the synthesis of polymers and other organic compounds. Ethyl sorbate is also an intermediate in the synthesis of polyenes with terminal carboxylic ester functions and has been implicated in the formation of mutagenic reaction products in food systems .
Synthesis Analysis
The synthesis of ethyl sorbate can be achieved through the anionic polymerization process. This process is facilitated by organoaluminum Lewis acids in a toluene solution at temperatures ranging from -60 to 0 °C. The resulting polymers from ethyl sorbate have been shown to have a relatively narrow molecular weight distribution, which is desirable for consistent material properties . Additionally, ethyl 6-bromosorbate, a derivative of ethyl sorbate, is synthesized through allylic bromination and serves as a useful intermediate for the preparation of various reagents used in organic synthesis .
Molecular Structure Analysis
The molecular structure of ethyl sorbate polymers has been analyzed using techniques such as NMR and wide-angle X-ray diffraction (WAXD). These analyses have demonstrated that the polymerization of ethyl sorbate leads to a 1,4-trans-threo-disyndiotactic polymer, which is a specific arrangement of the polymer's molecular structure .
Chemical Reactions Analysis
Ethyl sorbate undergoes various chemical reactions, including hydrogenation, which can produce head-to-head poly(propylene-alt-ethyl acrylate) polymers. The presence of certain reagents, such as p-toluenesulfonylhydrazide (TSH), is used to facilitate these reactions . In food systems, reactions between sorbates like ethyl sorbate and nitrites can lead to the formation of mutagenic compounds, which is a significant concern for food safety .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl sorbate and its derivatives are influenced by their molecular structure. For instance, the sorption behavior of organic compounds, including sorbates, is affected by their structure. Studies have shown that the structure of sorbates can impact the rate-limited sorption of compounds, particularly for more complex structures like pesticides . In the context of wine, compounds derived from sorbic acid, including ethyl sorbate, can lead to off-odors when wines are spoiled by lactic bacteria, indicating the importance of understanding the chemical properties of these compounds in different environments .
Scientific Research Applications
Derivatives of Ethyl Sorbate
Ethyl sorbate has been studied for its ability to react with thiols, forming diadducts and addition products. These reactions are catalyzed by sodium alkoxide and have been explored in detail to understand the formation and behavior of these derivatives. For instance, ethyl sorbate reacts with cysteine in aqueous mediums, forming specific esterified products, which have implications in food chemistry (Khandelwal & Wedzicha, 1990).
Ethyl Sorbate in Synthesis Processes
Ethyl 6-bromosorbate, a derivative of ethyl sorbate, serves as an intermediate in the synthesis of various compounds, including polyenes and alkanoic acid derivatives. This application is significant in the field of synthetic communications and prostaglandin synthesis (Koning, Subramanian-Erhart, & Huisman, 1973).
Reactions Involving Ethyl Sorbate
In food research, the reaction of potassium sorbate with sodium nitrite, especially in meat products, has been studied. Ethyl sorbate is formed during these reactions, leading to the production of mutagenic compounds. This research highlights the importance of understanding chemical interactions in food preservation (Binstok, Campos, Varela, & Gerschenson, 1998).
Ethyl Sorbate in Organic Chemistry
Ethyl sorbate has been utilized in the acyl nitroso Diels-Alder (ANDA) reaction, particularly in the synthesis of ornithine derivatives. This showcases its role in organic and biomolecular chemistry, contributing to the synthesis of complex organic compounds (Bollans, Bacsa, Iggo, Morris, & Stachulski, 2009).
Ethyl Sorbate in Animal Feed Research
In the context of animal feed science, the role of ethyl sorbate in reducing the production of volatile organic compounds during corn silage production has been investigated. This research is critical for improving air quality and feed intake in agricultural settings (Hafner, Windle, Merrill, Smith, Franco, & Kung, 2015).
Impact on Wine Quality
Ethyl sorbate, formed from added sorbic acid in wine, can lead to off-odors, affecting the quality of wine. Its formation and influence on wine spoilage are significant in the enology and viticulture field (Crowell & Guymon, 1975).
Safety And Hazards
Ethyl sorbate is combustible . It is advised to keep it away from heat/sparks/open flames/hot surfaces . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
Ethyl sorbate has been investigated using hydrosilylation-promoted group transfer polymerization (GTP). The GTP of Ethyl sorbate with hydrosilane (R 3 SiH) was performed in a living manner to produce well-defined poly (ethyl sorbate) (PES) via two methods: single catalyst and catalyst switch . This research opens up new possibilities for the use of Ethyl sorbate in the synthesis of polymers .
properties
IUPAC Name |
ethyl (2E,4E)-hexa-2,4-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYKXXGCOLLLO-TWTPFVCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883712 | |
Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, fruity aroma | |
Record name | Ethyl sorbate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
Record name | Ethyl sorbate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.939 | |
Record name | Ethyl sorbate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl sorbate | |
CAS RN |
2396-84-1, 5941-48-0 | |
Record name | Ethyl sorbate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2396-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl sorbate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL SORBATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hexa-2,4-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL SORBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl sorbate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.